[(2S)-5,5-Dimethyloxolan-2-yl]methanamine
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Overview
Description
[(2S)-5,5-Dimethyloxolan-2-yl]methanamine is an organic compound with the molecular formula C7H15NO It is a derivative of oxolane, featuring a methanamine group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-5,5-Dimethyloxolan-2-yl]methanamine typically involves a multi-step reaction process. One common method includes the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran under an inert atmosphere at 8°C. This is followed by a reaction with ethanol and hydrazine hydrate at 60°C, also under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(2S)-5,5-Dimethyloxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
[(2S)-5,5-Dimethyloxolan-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S)-5,5-Dimethyloxolan-2-yl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxetan-2-ylmethanamine: Similar in structure but with an oxetane ring instead of an oxolane ring.
5,5-Dimethyltetrahydrofuran-2-ylmethanamine: Another similar compound with a tetrahydrofuran ring.
Uniqueness
[(2S)-5,5-Dimethyloxolan-2-yl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2S)-5,5-dimethyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
DSYSNXJLIPLUNU-LURJTMIESA-N |
Isomeric SMILES |
CC1(CC[C@H](O1)CN)C |
Canonical SMILES |
CC1(CCC(O1)CN)C |
Origin of Product |
United States |
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